![molecular formula C24H20N4O2 B2813271 7-(1,3-Benzodioxol-5-yl)-2-[4-(tert-butyl)phenyl][1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile CAS No. 860650-45-9](/img/structure/B2813271.png)
7-(1,3-Benzodioxol-5-yl)-2-[4-(tert-butyl)phenyl][1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “7-(1,3-Benzodioxol-5-yl)-2-[4-(tert-butyl)phenyl][1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile” is a complex organic molecule. Unfortunately, there is no specific information available about this exact compound in the literature12345. However, it seems to contain several functional groups and substructures that are common in medicinal chemistry, such as the 1,3-benzodioxol-5-yl group and the [1,2,4]triazolo[1,5-a]pyridine group.
Synthesis Analysis
There is no specific synthesis route available for this exact compound. However, similar compounds have been synthesized via various methods, such as Pd-catalyzed C-N cross-coupling1 and protodeboronation of pinacol boronic esters26.Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a benzodioxol group (a benzene ring fused with a 1,3-dioxolane ring), a triazolopyridine group (a pyridine ring fused with a 1,2,4-triazole ring), and a tert-butylphenyl group (a phenyl ring substituted with a tert-butyl group). However, the exact 3D structure would need to be determined experimentally789.Chemical Reactions Analysis
There is no specific information available about the chemical reactions of this compound. However, similar compounds have shown a broad range of reactivity, depending on the specific functional groups present76.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not known. However, similar compounds often have properties typical of organic compounds, such as being solid at room temperature and being soluble in organic solvents4910.Aplicaciones Científicas De Investigación
Molecular Docking and Antimicrobial Activity
A study on the synthesis of novel pyridine and fused pyridine derivatives, including triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, revealed their potential in molecular docking screenings towards GlcN-6-P synthase as the target protein. The compounds exhibited moderate to good binding energies, suggesting their relevance in scientific research for targeting specific proteins. Additionally, these derivatives showed antimicrobial and antioxidant activity, indicating their potential for further pharmacological exploration (E. M. Flefel et al., 2018).
Alkylation Studies
Research on the alkylation of a polyhydroxylated-cyano-piperidine scaffold highlighted the synthesis and investigation of reactive sites on the molecule. This study provides insights into the chemical reactivity and potential modifications of related compounds, which is critical for designing targeted molecules in scientific research (Alicia M. Dilmaç et al., 2014).
Synthesis of Heterocyclic Compounds
The synthesis of tetra- and penta-heterocyclic compounds incorporating the isoquinoline moiety was explored through a series of chemical reactions. These compounds are of interest due to their complex structures and potential biological activities, underscoring the importance of synthetic chemistry in advancing scientific research (Tayseer A. Abdallah et al., 2009).
Safety And Hazards
The safety and hazards of this compound are not known. However, similar compounds can have various safety and hazard profiles, depending on their specific structures and biological activities37.
Direcciones Futuras
The future directions for research on this compound could include further studies to determine its physical and chemical properties, its synthesis and reactivity, and its potential biological activities. This could involve both experimental studies and computational modeling1211.
Propiedades
IUPAC Name |
7-(1,3-benzodioxol-5-yl)-2-(4-tert-butylphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O2/c1-24(2,3)17-7-4-15(5-8-17)22-26-23-19(13-25)18(10-11-28(23)27-22)16-6-9-20-21(12-16)30-14-29-20/h4-12H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUTVBHVGYWQBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN3C=CC(=C(C3=N2)C#N)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(1,3-Benzodioxol-5-yl)-2-[4-(tert-butyl)phenyl][1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

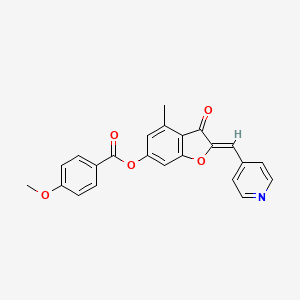
![Ethyl 2-(5-(4-ethoxyphenyl)isoxazole-3-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2813190.png)
![2-(4-Chlorophenoxy)-2-methyl-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2813191.png)
![N-[4-(2-amino-2-oxoethoxy)-2-(4-methoxyphenyl)quinolin-6-yl]-3-fluorobenzamide](/img/structure/B2813193.png)
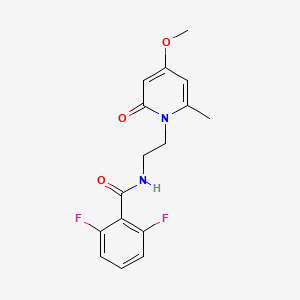
![N-benzyl-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2813197.png)
![3,6-dichloro-N-{2-[(pyrazin-2-yl)amino]ethyl}pyridine-2-carboxamide](/img/structure/B2813200.png)
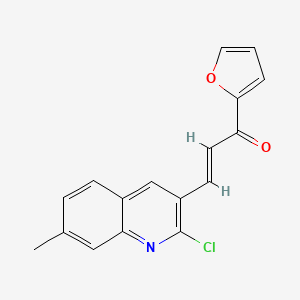
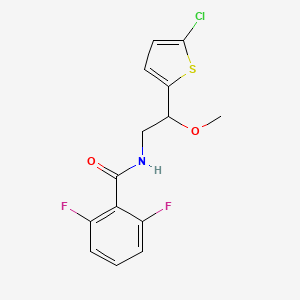
![(2-Benzyl-2-azabicyclo[2.2.1]heptan-3-yl)methanol hydrochloride](/img/structure/B2813203.png)
![[2-(difluoromethyl)-1H-benzimidazol-1-yl]acetonitrile](/img/structure/B2813205.png)
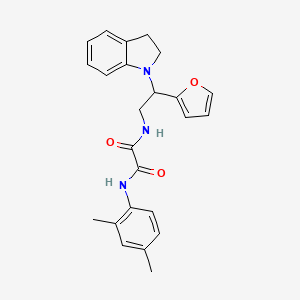
![2-((2-methoxyethyl)amino)-8-methyl-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2813208.png)
![N-(5-acetamido-2-methoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2813211.png)